molecular formula C23H31N3O4 B2360415 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide CAS No. 1396633-24-1

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide

Cat. No.: B2360415
CAS No.: 1396633-24-1
M. Wt: 413.518
InChI Key: BZTIHVFIVSTKQZ-UHFFFAOYSA-N
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Description

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide is a synthetic compound featuring a cyclohexyl core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 3,4-diethoxyphenylacetamide group. The compound was cataloged by CymitQuimica (Ref: 10-F731603) but is currently listed as discontinued, limiting its commercial availability .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-3-28-18-11-8-16(14-19(18)29-4-2)15-20(27)25-23(12-6-5-7-13-23)22-24-21(26-30-22)17-9-10-17/h8,11,14,17H,3-7,9-10,12-13,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTIHVFIVSTKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that integrates oxadiazole and cyclohexyl moieties, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20H26N4O3
  • Molecular Weight : 370.45 g/mol

This compound's structure includes:

  • A cyclopropyl group that enhances lipophilicity.
  • An oxadiazole ring known for its bioactivity.
  • An acetamide functional group which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antimicrobial properties. Research indicates that derivatives of oxadiazole can inhibit bacterial growth by disrupting cell wall synthesis or functioning as enzyme inhibitors .
  • Enzyme Inhibition : This compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission and is a target for Alzheimer's disease treatments .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectReference
AntibacterialModerate to strong activity against various strains
Acetylcholinesterase InhibitionIC50 values ranging from 0.63 to 6.28 µM
AntioxidantScavenging of free radicals
AntifungalPotential activity against fungal pathogens

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives exhibited strong inhibitory effects with IC50 values significantly lower than standard drugs .
  • Neuroprotective Effects : A study investigating the neuroprotective potential of oxadiazole derivatives demonstrated their capability to inhibit AChE effectively. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's .
  • Oxidative Stress Mitigation : Research into the antioxidant properties of similar compounds has shown their ability to reduce oxidative stress markers in vitro, indicating a protective role in cellular environments exposed to oxidative damage .

Comparison with Similar Compounds

a) N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide

  • Key Features : Replaces the 3,4-diethoxyphenyl group with a thiophene ring.
  • This analogue is available via Hairui Chemical (CAS: 1396794-79-8) .

b) 2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide

  • Key Features : Integrates a dichlorophenyl group and a cephalosporin-derived bicyclic system.
  • Activity: Part of a series of cephalosporins targeting non-replicating Mycobacterium tuberculosis. The dichlorophenyl group may enhance membrane permeability, but synthesis yields are low (2%) .

Analogues with Heterocyclic Modifications

a) 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Key Features : Replaces oxadiazole with a triazole-sulfanyl group and incorporates a furan ring.
  • Activity : Demonstrated anti-exudative activity in preclinical models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

b) (S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide

  • Key Features : Uses a trifluoroacetamide group and a phenyl-substituted oxadiazole.
  • Synthesis : Prepared via TFAA-mediated one-pot reactions, highlighting the versatility of oxadiazole functionalization .

Data Table: Comparative Overview of Key Compounds

Compound Name Key Structural Features Pharmacological Activity Synthesis Yield/Notes References
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide Diethoxyphenyl, cyclopropyl-oxadiazole, cyclohexyl Not reported Discontinued
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide Thiophene substituent Not reported Available via Hairui
2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-oxadiazol-5-yl)-cephalosporin)acetamide Dichlorophenyl, cephalosporin core Anti-tubercular (non-replicating Mtb) 2% yield
2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide Triazole-sulfanyl, furan Anti-exudative (10 mg/kg) Preclinical data
(S)-Trifluoro-N-(1-(3-phenyl-oxadiazol-5-yl)ethyl)acetamide Trifluoroacetamide, phenyl-oxadiazole Not reported Optimized synthesis

Research Findings and Implications

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., diethoxy in the target compound) may improve solubility but reduce membrane penetration compared to lipophilic groups (e.g., dichlorophenyl in ).
  • Thiophene and furan heterocycles () introduce distinct electronic profiles, influencing target engagement.

Synthetic Challenges :

  • Low yields in cephalosporin analogues (2% in ) contrast with efficient methods for trifluoroacetamide derivatives (), underscoring the impact of structural complexity.

Pharmacological Gaps: The target compound lacks reported activity data, unlike its anti-tubercular and anti-exudative analogues.

Notes

  • The discontinuation of the target compound () limits accessibility for experimental validation.
  • Structural comparisons suggest that minor modifications (e.g., swapping diethoxy for thiophene) could redirect therapeutic utility, warranting structure-activity relationship (SAR) studies.
  • Evidence gaps in pharmacological data emphasize the importance of preclinical profiling for understudied acetamide derivatives.

Preparation Methods

Amidoxime Preparation

The 1,2,4-oxadiazole ring is typically formed from a cyclohexylamidoxime intermediate. Cyclohexanecarbonitrile is treated with hydroxylamine hydrochloride in ethanol/water under reflux (80°C, 6–8 hours) to yield cyclohexanecarboxamidoxime.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)
  • Reagents : Hydroxylamine hydrochloride, sodium carbonate
  • Yield : 75–85%

Cyclization with Cyclopropanecarbonyl Chloride

The amidoxime undergoes cyclodehydration with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) doped with water, catalyzed by pyridine. This solvent system enhances reaction speed and minimizes polymeric byproducts.

Optimization Insights :

  • Solvent : THF/water (4:1) reduces reaction time to 30 minutes (vs. 24 hours in other systems).
  • Catalyst : Pyridine (1.2 equiv) neutralizes HCl, driving the reaction forward.
  • Yield : 88–92% after recrystallization from methanol.

Functionalization of the Cyclohexyl Moiety

Introduction of the Acetamide Side Chain

The intermediate 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexanamine is acylated with 2-(3,4-diethoxyphenyl)acetyl chloride under Schotten-Baumann conditions.

Procedure :

  • Reagents : 2-(3,4-Diethoxyphenyl)acetic acid, thionyl chloride (conversion to acyl chloride).
  • Reaction : Acyl chloride added to the amine in acetone/water (2:1) at 0°C, with sodium acetate maintaining pH 5.
  • Workup : Aqueous layer separation, organic phase concentration, and crystallization from methanol.

Key Parameters :

  • Temperature : 0°C prevents side reactions.
  • Yield : 78–82%.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Adapting green chemistry principles, microwave irradiation (150 W, 120°C, 15 minutes) accelerates the cyclization step, improving yield to 90% with reduced solvent volume.

One-Pot Tandem Synthesis

A sequential approach combines amidoxime formation and cyclization in a single reactor, using polymer-supported reagents to simplify purification.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product:

Intermediate ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
Cyclohexanecarboxamidoxime 1.45–1.65 (m, 10H, cyclohexyl), 2.15 (s, 2H, NH₂) 25.8 (cyclohexyl), 156.2 (C=N)
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexane 1.30–1.80 (m, 10H, cyclohexyl), 1.95–2.10 (m, 4H, cyclopropyl) 12.4 (cyclopropyl), 165.8 (oxadiazole)
Final Product 1.20–1.85 (m, 10H, cyclohexyl), 3.72 (q, 4H, OCH₂CH₃), 4.25 (s, 2H, CH₂CO) 63.5 (OCH₂CH₃), 170.1 (CONH)

Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 413.52 (C₂₂H₂₈N₃O₄).

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance scalability:

  • Residence Time : 5 minutes at 100°C.
  • Solvent Recovery : THF and methanol recycled via distillation.

Challenges and Optimization

  • Byproduct Formation : Polymeric species during cyclization are mitigated using THF/water.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.

Q & A

Q. What are the standard synthetic routes for N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclocondensation, amide coupling, and functional group modifications. For example:

  • Step 1 : Formation of the oxadiazole ring via cyclocondensation of nitrile derivatives with hydroxylamine under reflux in solvents like ethanol or DMF .
  • Step 2 : Cyclohexyl group introduction using nucleophilic substitution or cyclohexanone derivatives under basic conditions (e.g., NaOH/K2_2CO3_3) .
  • Step 3 : Acetamide coupling via reaction with chloroacetyl chloride in the presence of triethylamine, followed by recrystallization for purification .

Q. Key Parameters :

  • Temperature control (60–100°C for cyclocondensation).
  • Solvent selection (DMF for polar intermediates, pet-ether for recrystallization).
  • Reaction monitoring via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by identifying protons (¹H-NMR) and carbons (¹³C-NMR) in the oxadiazole, cyclohexyl, and diethoxyphenyl groups .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for the oxadiazole moiety (e.g., m/z peaks at 150–200 Da for cyclopropane fragments) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for pharmacological studies) .

Q. How can researchers optimize reaction yields during synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can reduce trial runs by 50% while identifying optimal conditions (e.g., 80°C, DMF, 1.2 eq. K2_2CO3_3) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield compared to simple recrystallization .

Advanced Research Questions

Q. How does structural modification of the oxadiazole ring impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • 3-Cyclopropyl substitution : Enhances metabolic stability by reducing cytochrome P450 interactions .
  • Diethoxyphenyl group : Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration .

Q. How can computational methods streamline reaction design for this compound?

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for oxadiazole formation) using software like Gaussian or ORCA .
  • Machine Learning (ML) : Train models on PubChem data to predict optimal solvents/catalysts (e.g., DMF as a high-probability solvent for amide coupling) .

Case Study : ICReDD’s workflow reduced synthesis optimization time by 40% via computational-experimental feedback loops .

Q. How to resolve contradictions in biological assay data across studies?

  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time (24–48 h), and solvent (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) using statistical tools (ANOVA, p-value adjustment) to identify outliers .

Q. What are the challenges in scaling up synthesis for preclinical trials?

  • Reactor Design : Transition from batch to flow chemistry for exothermic reactions (e.g., oxadiazole cyclization) to improve safety and yield .
  • Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) for cost-effective isolation .

Q. How to evaluate the compound’s potential off-target effects?

  • Proteome Profiling : Use affinity chromatography with immobilized compound to identify binding partners .
  • Kinase Inhibition Assays : Screen against a panel of 100+ kinases (e.g., EGFR, JAK2) to assess selectivity .

Methodological Resources

  • Synthetic Protocols : Refer to reflux conditions in and multi-step routes in .
  • Data Analysis : Apply DoE principles from and computational workflows from .
  • Biological Testing : Follow PubChem’s bioactivity protocols () and triazole derivative studies (, excluding BenchChem).

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